N-[(4-Chlorophenyl)(3-fluorophenyl)methyl]acetamide
Description
N-[(4-Chlorophenyl)(3-fluorophenyl)methyl]acetamide is a substituted acetamide featuring a central methyl group attached to both a 4-chlorophenyl and a 3-fluorophenyl moiety, with an acetamide (-NHCOCH₃) functional group.
Properties
IUPAC Name |
N-[(4-chlorophenyl)-(3-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO/c1-10(19)18-15(11-5-7-13(16)8-6-11)12-3-2-4-14(17)9-12/h2-9,15H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOGZNVHMIOCCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=C(C=C1)Cl)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70742965 | |
| Record name | N-[(4-Chlorophenyl)(3-fluorophenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373233-43-2 | |
| Record name | N-[(4-Chlorophenyl)(3-fluorophenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chlorophenyl)(3-fluorophenyl)methyl]acetamide typically involves the reaction of 4-chlorobenzyl chloride with 3-fluoroaniline in the presence of a base, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like sodium hydroxide or potassium carbonate. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chlorophenyl)(3-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the acetamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its structural features that may interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-Chlorophenyl)(3-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or binding to receptor sites to alter cellular responses .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural features and properties of N-[(4-Chlorophenyl)(3-fluorophenyl)methyl]acetamide analogs:
Crystallographic and Hydrogen-Bonding Features
- N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide : Crystal packing is stabilized by N–H···O hydrogen bonds and weak C–H···O interactions, forming 1D chains .
- 2-Chloro-N-(4-fluorophenyl)acetamide : Features intramolecular C–H···O interactions and intermolecular N–H···O bonds, influencing its solid-state reactivity .
Key Research Findings
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) increase electrophilicity and reactivity, while methoxy or triazole groups improve solubility and bioavailability .
- Stereoelectronic Tuning : Dihedral angles between aromatic rings and the acetamide group (e.g., 10.8° in ) significantly impact molecular conformation and intermolecular interactions .
- Thermal Properties : Trifluoromethyl-substituted derivatives exhibit exceptional thermal stability, making them suitable for high-temperature applications .
Biological Activity
N-[(4-Chlorophenyl)(3-fluorophenyl)methyl]acetamide is a synthetic organic compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural properties allow it to interact with various biological targets, making it a subject of extensive study.
Chemical Structure
The compound features a phenylacetic acid derivative structure, characterized by the presence of both 4-chlorophenyl and 3-fluorophenyl groups attached to an acetamide moiety. This structural configuration is crucial for its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of various biological pathways, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
- Receptor Binding : It can bind to receptor sites, affecting cellular responses and signaling pathways.
- Gene Expression Modulation : There is potential for influencing gene expression through these interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains have been documented, showcasing its effectiveness against both Gram-positive and Gram-negative bacteria.
| Microbial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.125 |
| Escherichia coli | 0.25 |
| Candida albicans | 0.05 |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The compound demonstrated cytotoxic effects, with IC50 values indicating its effectiveness in inhibiting cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| U-87 | 15 |
| MDA-MB-231 | 25 |
The results indicate that the compound is more effective against glioblastoma cells compared to breast cancer cells, which aligns with findings from similar studies on related compounds.
Case Studies
- Study on Antioxidant Properties : A study evaluated the antioxidant capacity of derivatives similar to this compound using the DPPH radical scavenging method. The compound showed significant radical scavenging activity, suggesting potential protective effects against oxidative stress-related diseases .
- Anticancer Mechanism Exploration : Another research focused on elucidating the mechanism behind the anticancer activity of this compound. It was found that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
